1-Acetyl-6-bromo-5-methoxyindoline
Description
1-Acetyl-6-bromo-5-methoxyindoline is a heterocyclic organic compound featuring an indoline backbone (a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The molecule is substituted with an acetyl group at position 1, a bromine atom at position 6, and a methoxy group at position 5. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of ~255.9 g/mol.
This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The methoxy group at position 5 may influence electronic properties and hydrogen-bonding interactions, making it relevant in drug design .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(6-bromo-5-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12BrNO2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
OCEAQMQNNWWZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-acetyl-6-bromo-5-methoxyindoline can be contextualized by comparing it to three related compounds: 5-bromo-6-methoxy-1H-indole , 1-methyl-7-nitroindazole , and 6-bromo-5-methoxyindoline . Key differences in substituent positions, heterocyclic cores, and reactivity are summarized below.
Data Table: Comparative Analysis
Key Findings
Core Structure Differences :
- The indoline core (saturated) in this compound confers conformational rigidity and oxidative stability compared to the indole (unsaturated) and indazole (dual nitrogen) cores.
- Indazole derivatives (e.g., 1-methyl-7-nitroindazole) exhibit distinct electronic properties due to the adjacent nitrogen atoms, which influence aromaticity and reactivity .
Bromine position: In 5-bromo-6-methoxy-1H-indole, bromine at C5 (vs. C6 in the target compound) alters regioselectivity in cross-coupling reactions. Methoxy vs. Nitro: The electron-donating methoxy group (target compound) contrasts with the electron-withdrawing nitro group in 1-methyl-7-nitroindazole, affecting ring activation for electrophilic substitution.
Reactivity and Applications :
- The target compound’s bromine at C6 is strategically positioned for palladium-catalyzed couplings, a feature shared with 6-bromo-5-methoxyindoline but absent in 5-bromo-6-methoxy-1H-indole.
- The nitro group in 1-methyl-7-nitroindazole limits its utility in coupling reactions but makes it a candidate for reduction to amine derivatives.
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